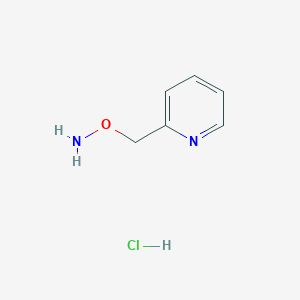

o-(2-Pyridylmethyl)hydroxylamine hydrochloride

CAS No.:

Cat. No.: VC15757322

Molecular Formula: C6H9ClN2O

Molecular Weight: 160.60 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H9ClN2O |

|---|---|

| Molecular Weight | 160.60 g/mol |

| IUPAC Name | O-(pyridin-2-ylmethyl)hydroxylamine;hydrochloride |

| Standard InChI | InChI=1S/C6H8N2O.ClH/c7-9-5-6-3-1-2-4-8-6;/h1-4H,5,7H2;1H |

| Standard InChI Key | QFRHQZLHZLSOHJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=NC(=C1)CON.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

O-(2-Pyridylmethyl)hydroxylamine hydrochloride consists of a hydroxylamine group (-NHOH) linked to a 2-pyridylmethyl substituent, with the hydrochloride salt enhancing its stability (Figure 1) . The free base form, O-(pyridin-2-ylmethyl)hydroxylamine, has the molecular formula C₆H₈N₂O and a molecular weight of 124.14 g/mol . The hydrochloride derivative adds a stoichiometric equivalent of HCl, resulting in a molecular weight of 160.60 g/mol (calculated as 124.14 + 36.46 g/mol for HCl).

Table 1: Key Structural Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | O-(pyridin-2-ylmethyl)hydroxylamine | |

| SMILES | C1=CC=NC(=C1)CON | |

| InChIKey | PMPPBLLDPIXDRE-UHFFFAOYSA-N | |

| CAS Number (Hydrochloride) | 56715-43-6 |

| Property | Value | Method |

|---|---|---|

| LogP (Partition Coefficient) | 0.82 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 3 | PubChem |

Synthesis and Manufacturing

Synthetic Routes

The hydrochloride salt is synthesized via two primary methods:

Nucleophilic Substitution

Reaction of 2-(chloromethyl)pyridine with hydroxylamine hydrochloride in aqueous or alcoholic media yields the target compound. This route leverages the nucleophilicity of hydroxylamine’s amino group :

The reaction typically proceeds under reflux conditions, with purification via recrystallization from ethanol .

Reductive Amination

An alternative approach involves reductive amination of 2-pyridinecarbaldehyde with hydroxylamine, followed by acidification to form the hydrochloride salt :

This method offers higher selectivity but requires careful control of reaction pH to avoid over-reduction .

Table 3: Synthetic Parameters

| Parameter | Value | Source |

|---|---|---|

| Yield (Nucleophilic Route) | 65–75% | |

| Reaction Temperature | 60–80°C | |

| Solvent | Ethanol/Water |

Reactivity and Applications

Coordination Chemistry

O-(2-Pyridylmethyl)hydroxylamine hydrochloride acts as a bidentate ligand, coordinating to metal centers through the pyridine nitrogen and hydroxylamine oxygen. For example, in iron complexes, it facilitates the formation of high-valent Feᴵⱽ–OH species critical for catalytic oxidation reactions :

These complexes exhibit robust activity in hydrogen atom transfer (HAT) reactions, enabling C–H bond functionalization in organic substrates .

Organic Synthesis

The compound’s hydroxylamine group readily condenses with carbonyl compounds to form oximes, key intermediates in pharmaceuticals and agrochemicals . For instance, reaction with ketones proceeds as:

This reaction is exploited in the synthesis of oxime-based prodrugs and herbicides .

Table 4: Kinetic Parameters for Oxime Formation

| Substrate | (M⁻¹s⁻¹) | Conditions |

|---|---|---|

| Acetone | 0.45 ± 0.03 | pH 7, 25°C |

| Cyclohexanone | 0.29 ± 0.02 | pH 7, 25°C |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume